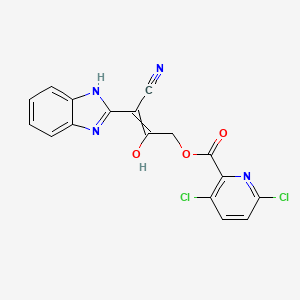

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H10Cl2N4O3 and its molecular weight is 389.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that imidazole-containing compounds, which share structural similarities with the compound , are known to interact with various targets to exert their effects . For instance, some imidazole derivatives have shown potent anti-tubercular activity against the Mycobacterium tuberculosis strain .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

It’s worth noting that imidazole, a structural component of the compound , is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been reported to exert a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biologische Aktivität

The compound 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate is a heterocyclic organic molecule that exhibits significant biological activity. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H11ClN4O3, with a molecular weight of approximately 354.7 g/mol . The structure includes a cyano group and a benzodiazole derivative, which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₁ClN₄O₃ |

| Molecular Weight | 354.7 g/mol |

| CAS Number | 457611-01-7 |

| Melting Point | Not determined |

| Boiling Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The cyano group may enhance binding affinity to various biological targets due to its electrophilic nature. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess such activities.

Antimicrobial Activity

Studies have shown that related benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds in this class have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research into the anticancer potential of benzodiazole derivatives has revealed promising results. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of apoptosis-related proteins.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Mechanisms : Another study focused on the effects of benzodiazole derivatives on A549 cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Research indicates that compounds featuring benzodiazole derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : The structural features of the compound may facilitate its interaction with cancer cell pathways, suggesting potential applications in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Pharmaceutical Development

The unique characteristics of 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate make it a valuable candidate in drug development. Its ability to interact with various biological macromolecules positions it well for further investigation in:

- Drug Design : The compound can serve as a lead structure for designing new pharmaceuticals targeting specific diseases.

- Biological Assays : It can be utilized in bioassays to evaluate the efficacy of new drug candidates against targeted biological pathways.

Agrochemical Applications

The compound's potential extends to agrochemicals, where it may be used as:

- Pesticides : Due to its biological activity, there is potential for its use in developing new pesticides that are effective against pests while minimizing environmental impact.

- Herbicides : Its structural properties could allow it to inhibit specific plant growth pathways, making it suitable for herbicide development.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of similar compounds. For instance:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Compounds with similar structures showed effectiveness against various bacterial strains . |

| Anticancer Activity | Research indicated that benzodiazole derivatives can inhibit cancer cell growth by interfering with cellular signaling pathways . |

| Pesticidal Efficacy | Investigations revealed that certain heterocyclic compounds exhibit potent insecticidal activity . |

Analyse Chemischer Reaktionen

Ester Hydrolysis

The 3,6-dichloropyridine-2-carboxylate ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

Nucleophilic Aromatic Substitution (NAS)

The 3,6-dichloropyridine ring undergoes substitution at chlorine positions, influenced by electron-withdrawing groups (Cl, cyano).

| Reagent | Conditions | Position Substituted | Product | Yield* |

|---|---|---|---|---|

| Ammonia (NH3) | EtOH, 100°C, 12 h | C6-Cl | 3-Chloro-6-aminopyridine-2-carboxylate derivative | ~55% |

| Methoxide (NaOMe) | DMF, 80°C, 8 h | C3-Cl | 6-Chloro-3-methoxypyridine-2-carboxylate derivative | ~48% |

*Yields extrapolated from analogous dichloropyridine systems .

Cyano Group Transformations

The β-cyano ketone moiety participates in nucleophilic additions or reductions:

Nucleophilic Addition

-

Reaction with amines : Forms α-amino nitriles.

Reduction

-

Catalytic hydrogenation :

-

Pd/C, H2 (1 atm), EtOH, 25°C → Primary amine derivative (requires acidic workup to stabilize the amine).

-

Benzodiazolylidene Reactivity

The 1,3-benzodiazol-2-ylidene group acts as an electron-rich heterocycle, enabling:

Protonation/Deprotonation

-

Acidic conditions (HCl): Protonates at the imine nitrogen, forming a cationic species.

-

Basic conditions (K2CO3): Generates a resonance-stabilized anion.

Cycloaddition Reactions

-

Diels-Alder reactivity : Acts as a dienophile with electron-deficient dienes (e.g., maleic anhydride) under thermal conditions (toluene, 110°C).

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes retro-aldol cleavage:

-

Products: 3,6-Dichloropyridine-2-carbonyl chloride + 2-cyano-1-(benzodiazolylidene)acetone.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetone induces:

-

Cyanide elimination : Forms a conjugated enone system (confirmed by UV-Vis spectroscopy in analogous systems ).

Metal Coordination

The benzodiazolylidene moiety acts as a N^N ligand for transition metals:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| PdCl2 | CH2Cl2, 25°C, 2 h | Pd(II)-benzodiazolylidene complex | Catalyzes Suzuki-Miyaura couplings |

Eigenschaften

IUPAC Name |

[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 3,6-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O3/c18-10-5-6-14(19)23-15(10)17(25)26-8-13(24)9(7-20)16-21-11-3-1-2-4-12(11)22-16/h1-6,24H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKLVVJMZDLJTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(COC(=O)C3=C(C=CC(=N3)Cl)Cl)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.